1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone
CAS No.:
Cat. No.: VC8616611
Molecular Formula: C24H31N3O
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N3O |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone |
| Standard InChI | InChI=1S/C24H31N3O/c28-24(19-21-7-3-1-4-8-21)27-17-15-26(16-18-27)23-11-13-25(14-12-23)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2 |
| Standard InChI Key | FYFOPACQNSPZEH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCN(CC2)C(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC1N2CCN(CC2)C(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone is systematically named according to IUPAC nomenclature rules, reflecting its piperazine-piperidine backbone and aromatic substituents. Key identifiers include:
Structural Analysis
The molecule comprises three distinct regions:
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Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, serving as a flexible scaffold for substitutions .
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Benzylpiperidine Moiety: A piperidine ring (six-membered amine) substituted with a benzyl group at the 1-position, enhancing lipophilicity and potential blood-brain barrier penetration .
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Phenylethanone Group: An acetyl group bonded to a phenyl ring, which may contribute to receptor-binding interactions through aromatic stacking .
The stereochemistry and conformational flexibility of the piperazine and piperidine rings are critical to understanding its potential bioactivity. Computational models suggest that the benzyl group adopts an equatorial position relative to the piperidine ring, minimizing steric hindrance .
Synthetic Pathways and Methodological Considerations
While no direct synthesis protocol for this compound is documented in the provided sources, analogous synthetic strategies for piperazine-piperidine hybrids offer insights. For example, EP2455377A1 describes the alkylation of piperidine derivatives using methanesulfonatoethyl tetrazoles to generate fentanyl analogs . Applying similar logic, 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone could be synthesized via:
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Benzylation of Piperidine: Reaction of 4-piperidone with benzyl chloride to form 1-benzylpiperidin-4-one, followed by reduction to 1-benzylpiperidin-4-ol.
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Piperazine Substitution: Coupling the benzylpiperidine intermediate with a piperazine derivative using a linker such as chloroethylacetophenone.
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Final Functionalization: Introduction of the phenylethanone group via nucleophilic acyl substitution or Friedel-Crafts acylation .
Key challenges include regioselectivity in piperazine alkylation and purification of the final product, which may require chromatography or crystallization .
Pharmacological Significance and Hypothetical Mechanisms
Although specific bioactivity data for this compound are unavailable, structural analogs provide clues to its potential applications:
Central Nervous System (CNS) Targets
Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone) due to their affinity for serotonin and dopamine receptors . The benzylpiperidine moiety, seen in fentanyl analogs, suggests possible opioid receptor interactions .
Enzymatic Inhibition
The phenylethanone group may inhibit acetylcholinesterase or monoamine oxidases, analogous to donepezil or selegiline . Computational docking studies could validate these hypotheses.
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound’s logP (estimated at ~3.5) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The lack of ionizable groups at physiological pH suggests poor solubility in polar solvents.
Stability Profile
Piperazine and piperidine rings are generally stable under ambient conditions, but the acetyl group may undergo hydrolysis in acidic or basic environments. Accelerated stability studies are warranted to assess degradation pathways.
Analytical Characterization Techniques
Spectroscopic Data
Chromatographic Methods
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity analysis .
Applications and Future Directions
Research Priorities
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Synthetic Optimization: Develop scalable routes with higher yields.
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In Vitro Screening: Assess binding affinity across receptor panels.
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Toxicological Profiling: Evaluate acute and chronic toxicity in model systems.
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